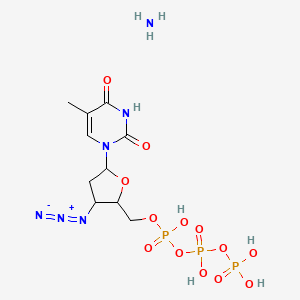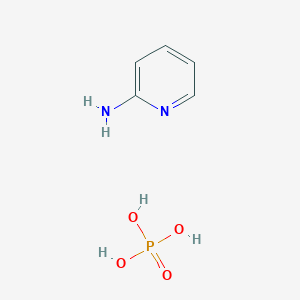
phosphoric acid;pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid;pyridin-2-amine is a compound that combines the properties of phosphoric acid and pyridin-2-amine Phosphoric acid is a triprotic acid commonly used in various industrial and chemical processes, while pyridin-2-amine is an organic compound with a pyridine ring substituted with an amino group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid;pyridin-2-amine typically involves the reaction of pyridin-2-amine with phosphoric acid under controlled conditions. One common method is to dissolve pyridin-2-amine in a suitable solvent, such as water or an organic solvent, and then add phosphoric acid slowly while maintaining the temperature at a specific range. The reaction mixture is then stirred for a certain period to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors or high-pressure reactors, to optimize yield and purity. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid;pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The amino group in pyridin-2-amine can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridin-2-amine compounds .
Applications De Recherche Scientifique
Phosphoric acid;pyridin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biochemical pathways.
Mécanisme D'action
The mechanism of action of phosphoric acid;pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Phosphoric acid;pyridin-2-amine can be compared with other similar compounds, such as:
Phosphoric acid;pyridine: This compound lacks the amino group, resulting in different chemical properties and reactivity.
Phosphoric acid;aniline: Aniline has an amino group attached to a benzene ring, leading to different applications and reactivity compared to pyridin-2-amine.
Phosphoric acid;quinoline:
Propriétés
Numéro CAS |
109682-15-7 |
|---|---|
Formule moléculaire |
C5H9N2O4P |
Poids moléculaire |
192.11 g/mol |
Nom IUPAC |
phosphoric acid;pyridin-2-amine |
InChI |
InChI=1S/C5H6N2.H3O4P/c6-5-3-1-2-4-7-5;1-5(2,3)4/h1-4H,(H2,6,7);(H3,1,2,3,4) |
Clé InChI |
OBEATIVZAKIZQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)N.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




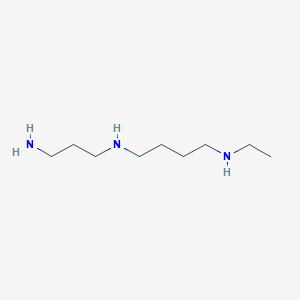

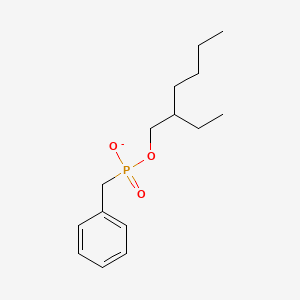
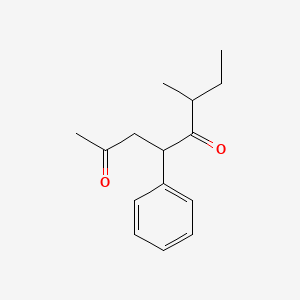
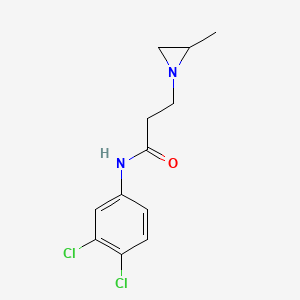
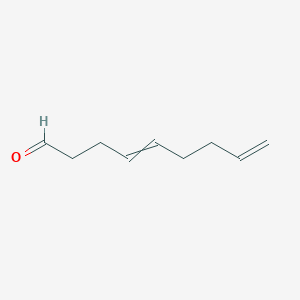
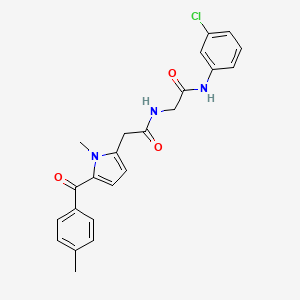

![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)


